molecular formula C8H13N3O2 B2880629 ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate CAS No. 100159-13-5

ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

Cat. No.: B2880629
CAS No.: 100159-13-5
M. Wt: 183.211
InChI Key: KEZINXZYOGWBDR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a valuable structure in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate typically involves the construction of the triazole ring under specific reaction conditions. One method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the triazole ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring .

Scientific Research Applications

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and interactions in biological systems. This makes it a valuable compound for research in various fields .

Properties

IUPAC Name

ethyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-13-7(12)8(2,3)11-6-9-5-10-11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZINXZYOGWBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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